1-Cyclohexylpyrazole

概要

説明

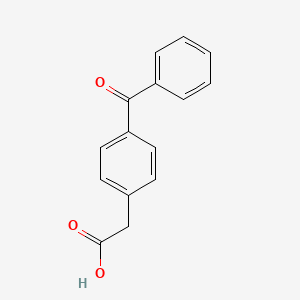

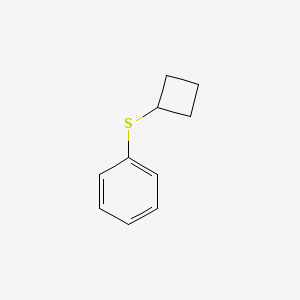

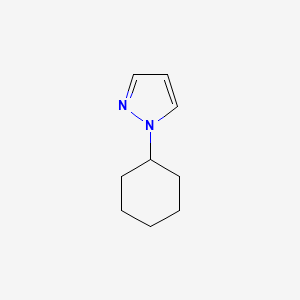

1-Cyclohexylpyrazole is a chemical compound with the CAS number 97421-20-0 . It belongs to the family of pyrazoles , which are N-heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The pyrazole ring structure provides diverse functionality and stereochemical complexity .

Synthesis Analysis

The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and heterocyclic systems. Recent advances in synthetic medicinal chemistry have facilitated the preparation of pyrazole derivatives .

Molecular Structure Analysis

The molecular formula of 1-Cyclohexylpyrazole is C9H14N2 , with a molecular weight of 150.22 g/mol . It has an IUPAC name of 1-cyclohexyl-1H-pyrazole . The structure consists of a five-membered ring containing two nitrogen atoms and aromatic character .

Chemical Reactions Analysis

Pyrazoles exhibit a wide range of biological activities due to their diverse structural significance. They can be used to treat various diseases, including cancers, respiratory diseases, infections, and neurological conditions. Researchers continue to explore novel synthetic strategies for pyrazole derivatives .

Physical And Chemical Properties Analysis

科学的研究の応用

Corrosion Inhibition

1-Cyclohexylpyrazole and similar bipyrazole compounds have been found to be effective in inhibiting the corrosion of pure iron in acidic media. Studies reveal that these compounds are efficient inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. They act as mixed-type inhibitors without changing the hydrogen evolution mechanism. The adsorption of these inhibitors on iron surfaces adheres to the Langmuir adsorption isotherm model (Chetouani et al., 2005).

Anticholinesterase and Anti-inflammatory Agents

1-Cyclohexylpyrazole derivatives have been synthesized and evaluated for their anticholinesterase, anti-5-lipoxygenase, anti-tyrosinase, and cytotoxic activities. These activities are crucial for the development of drugs targeting neurological and inflammatory disorders (Chekir et al., 2018). Additionally, certain pyrazole derivatives have shown promising results as anti-inflammatory and analgesic agents, with some compounds exhibiting activities comparable to existing drugs like diclofenac sodium but with minimal ulcerogenic potential (Faour et al., 2016).

Antitumor Agents

3-Aminopyrazole derivatives, closely related to 1-cyclohexylpyrazole, have been studied for their role as antitumor agents. These studies involve quantitative structure-activity relationship (QSAR) analyses to understand the impact of structural variations on antitumor activity. Certain structural elements like the presence of substituted biphenyl/2-thenyl phenyl groups have been found to be favorable for antitumor activity (Samanta et al., 2006).

Drug Delivery Applications

In the field of drug delivery, 1-Cyclohexylpyrazole derivatives are being explored as carriers. Cyclodextrin-based metal-organic frameworks (CD-MOFs), which can potentially include such derivatives, have shown efficiency in carrying drugs like lansoprazole. These carriers demonstrate homogeneity in terms of drug loading and size, making them suitable for precise drug delivery applications (Li et al., 2017).

Enzyme Inhibition

Various 1-phenylpyrazole derivatives have been studied for their potential as enzyme inhibitors, specifically targeting xanthine oxidase. These inhibitors have shown promise in models of hyperuricemia, suggesting potential therapeutic applications in gout and related conditions (Ishibuchi et al., 2001).

Synthesis of Novel Compounds

1-Cyclohexylpyrazole derivatives are utilized in the synthesis of new compounds with potential biological interest. This includes the creation of novel cycloalkylpyrazoles, which have shown promise in pharmaceutical applications like analgesic and antitumor drugs (Cardia et al., 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-cyclohexylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h4,7-9H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSJRSWITDIAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443932 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexylpyrazole | |

CAS RN |

97421-20-0 | |

| Record name | 1-cyclohexylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)